DL-threo-PPMPHydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-threo-PPMPHydrochloride is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of phenylalanine with palmitoyl chloride to form an intermediate compound.
Morpholine addition: The intermediate is then reacted with morpholine to introduce the morpholino group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of DL-threo-PPMP.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-threo-PPMPHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
DL-threo-PPMPHydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the synthesis and metabolism of ceramides and glucosylceramides.
Biology: The compound is used to investigate the role of glucosylceramide synthase in cellular processes such as autophagy and apoptosis.
Medicine: this compound is studied for its potential therapeutic applications in treating diseases like cancer and malaria by inhibiting specific enzymes involved in disease progression.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting sphingolipid metabolism
Mechanism of Action
DL-threo-PPMPHydrochloride exerts its effects by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glucosylceramide from ceramide. By inhibiting this enzyme, the compound disrupts the synthesis of glucosylceramide, leading to alterations in cellular processes such as autophagy and apoptosis. The molecular targets and pathways involved include the Akt signaling pathway and the ribosomal protein S6 phosphorylation pathway .
Comparison with Similar Compounds
DL-threo-PPMPHydrochloride is unique compared to other similar compounds due to its specific inhibition of glucosylceramide synthase. Similar compounds include:
D-threo-PPMPHydrochloride: Another inhibitor of glucosylceramide synthase with a slightly different stereochemistry.
N-butyldeoxynojirimycin: An inhibitor of glucosylceramide synthase with a different chemical structure.
Eliglustat: A glucosylceramide synthase inhibitor used in the treatment of Gaucher’s disease
This compound stands out due to its high potency and specificity in inhibiting glucosylceramide synthase, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)hexadecanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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